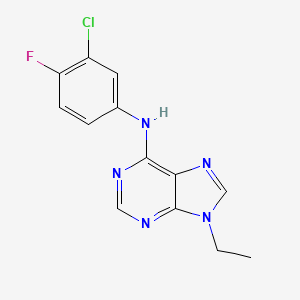
N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and an ethyl group attached to the purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 9-ethyl-9H-purine-6-amine.
Coupling Reaction: The 3-chloro-4-fluoroaniline is coupled with 9-ethyl-9H-purine-6-amine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The purine moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction can yield reduced purine derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmacology: Research is conducted to evaluate its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases that are involved in cell signaling pathways.
Molecular Targets: It targets the adenosine triphosphate (ATP)-binding sites of enzymes, thereby disrupting their activity.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of signaling pathways that regulate cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine can be compared with other similar compounds such as:
Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer treatment.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine:
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the purine moiety, which may confer distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C13H11ClFN5 |
|---|---|
Molecular Weight |
291.71 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C13H11ClFN5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-8-3-4-10(15)9(14)5-8/h3-7H,2H2,1H3,(H,16,17,19) |
InChI Key |
YPVZXRWYUUCASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117971.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide](/img/structure/B15117976.png)
![3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole](/img/structure/B15117978.png)
![5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15117985.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine](/img/structure/B15117989.png)
![Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B15117997.png)
![9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15118000.png)
![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine](/img/structure/B15118017.png)
![4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15118019.png)
![1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118020.png)
![5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B15118022.png)
![ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118054.png)
![2-[8-(2-Methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B15118056.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B15118064.png)
